

bifenazate good agricultural practice GAP conditions application

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bifenazate

CAS No.: 149877-41-8

Cat. No.: S521222

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Bifenazate Application Notes & GAP Conditions

Bifenazate is an acaricide used to control spider mites on various crops. The residue definition for enforcement is typically the **sum of bifenazate and bifenazate-diazene, expressed as bifenazate** [1] [2].

The table below summarizes the GAP conditions and Maximum Residue Levels (MRLs) for specific crops based on recent applications and regulatory reviews:

Crop	Representative Use / GAP Context	Proposed or Existing MRL (mg/kg)	Critical GAP Information & Remarks
Soya beans	Foliar application [1]	0.01* or 0.05* [1]	MRL is set at the Limit of Quantification (LOQ). Residue trials support 0.01 mg/kg, but enforcement feasibility required an LOQ of 0.05 mg/kg [1].
Elderberries	Foliar application in Northern Europe (NEU) [2]	0.4 [2]	The MRL was raised from 0.02* mg/kg based on residue data extrapolated from currants. The use

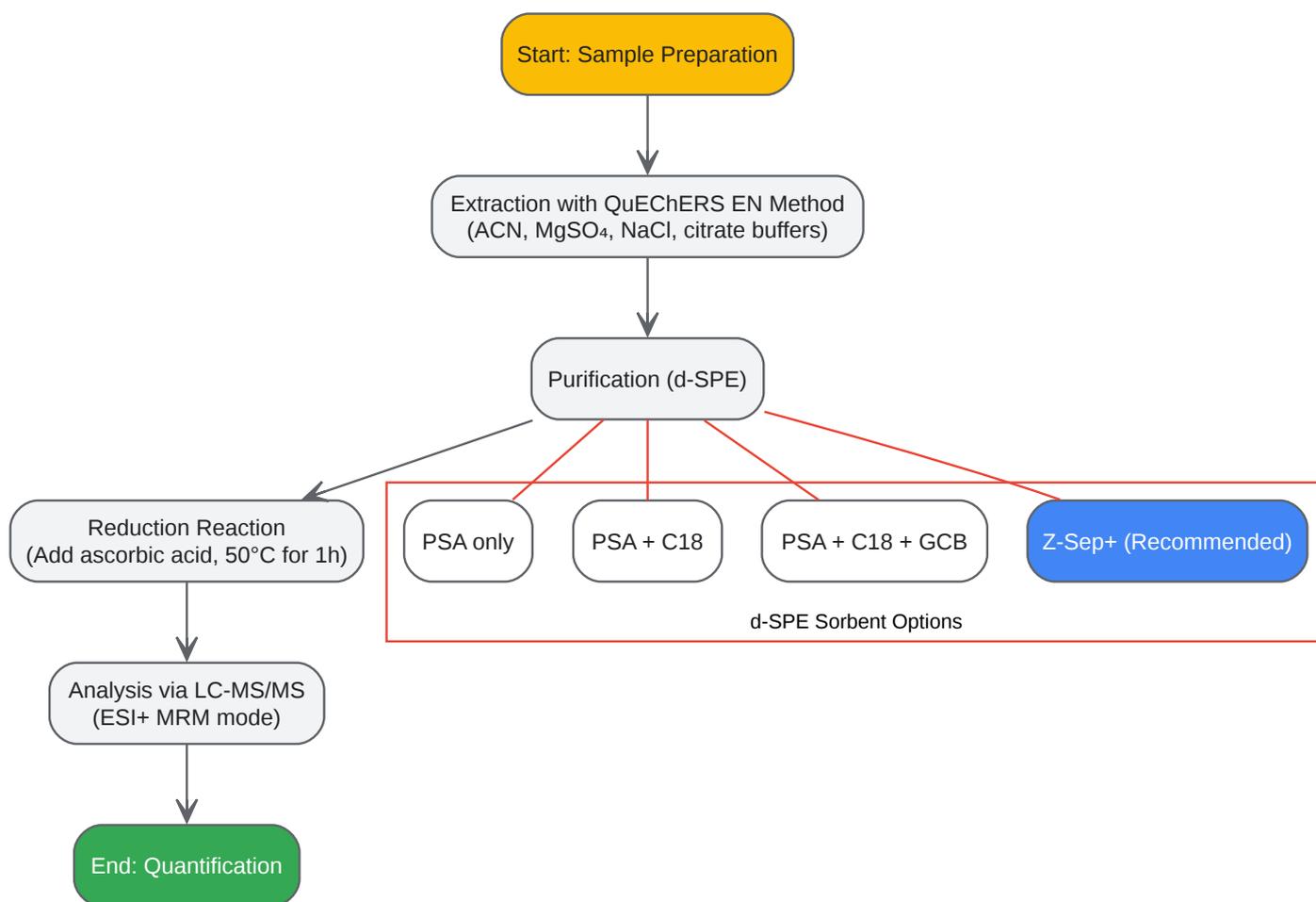
Crop	Representative Use / GAP Context	Proposed or Existing MRL (mg/kg)	Critical GAP Information & Remarks
			is considered safe for consumers [2].
Garlic plants	Foliar application (Supervised field trials in China) [3]	Data for MRL establishment	Residue dissipation follows first-order kinetics. The half-lives are 3.22-4.02 days (garling chive), 4.32-5.29 days (serpent garlic), and 5.42-6.27 days (garlic bulb) [3].
Strawberry, Fruiting Vegetables, Ornamentals	Foliar spray (EU peer review for renewal of approval) [4]	Various, crop-specific	The consumer risk assessment was preliminary due to data gaps. A toxicological data gap was identified for the metabolite bifenazate-diazene (D3598) [4].

Analytical Protocol for Residue Quantification

Accurate monitoring requires methods that account for the interconversion between **bifenazate** and its primary metabolite, **bifenazate-diazene** [5].

Workflow Overview

The following diagram illustrates the general workflow for analyzing **bifenazate** residues in agricultural products:



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Detailed Methodology

- **Sample Preparation:** Fresh agricultural samples should be gently washed, ground with dry ice, and stored at -20°C prior to analysis [5].
- **Extraction:** Use the QuEChERS EN method. For most fruits and vegetables, weigh 10 g of sample into a 50 mL centrifuge tube, add 10 mL of acetonitrile, and the contents of a QuEChERS EN kit (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 5 min and centrifuge at 4500 rpm for 5 min [5]. For dry matrices like brown rice, a hydration step with 10 mL of water for 30 minutes before adding 25 mL of acetonitrile is necessary [5].
- **Purification (Clean-up):** Transfer 1 mL of the supernatant to a d-SPE tube.
 - **Sorbent Choice:** Multiple sorbents can be used, but Z-Sep+ has been demonstrated to provide the lowest matrix effect and highest recovery for **bifenazate** in commodities like pepper,

mandarin, and brown rice [5].

- **PSA (150 mg MgSO₄ + 25 mg PSA):** Removes sugars and fatty acids.
- **PSA + C18 (150 mg MgSO₄ + 25 mg PSA + 25 mg C18):** Additionally removes lipids and other non-polar interferences.
- **PSA + C18 + GCB (150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB):** GCB also removes pigments like chlorophyll.
- **Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+):** Recommended; effective at removing fatty acids and phospholipids [5].
- Vortex the d-SPE tube for 1 min and centrifuge at 12,000 rpm for 3 min. Filter the supernatant through a 0.22 μm PTFE filter [5].
- **Reduction of Bifenazate-diazene:** To convert **bifenazate-diazene** back to **bifenazate** for a combined quantification, add 25 μL of 30% ascorbic acid to the purified extract and incubate at **50°C for 1 hour** [5]. This step ensures nearly complete conversion and accurate measurement of the total residue.
- **Instrumental Analysis (UHPLC-MS/MS):**
 - **System:** Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
 - **Ionization Mode:** Electrospray Ionization Positive (ESI+) [5] [3].
 - **Data Acquisition:** Multiple Reaction Monitoring (MRM). The specific transition ions for **bifenazate** and **bifenazate-diazene** should be optimized using standard solutions [3].
- **Method Validation:** The method should be validated for selectivity, linearity ($R^2 > 0.999$), accuracy, and precision to meet international regulatory guidelines [5].

Environmental Fate & Risk Assessment

- **Stability and Metabolism:** **Bifenazate** is unstable in water, especially at pH >5, and readily oxidizes to **bifenazate-diazene** in protic solvents or on surfaces in the presence of oxygen [6]. It also undergoes photolysis, with **bifenazate-diazene** being a primary byproduct in various media [6].
- **Consumer Risk Assessment:** The toxicological reference values for **bifenazate** are an **Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight per day** and an **Acute Reference Dose (ARfD) of 0.1 mg/kg body weight** [1] [2]. Dietary intake calculations performed by EFSA using the PRIMO model indicate that the **short-term and long-term intake of residues from the authorized uses on crops like soya beans and elderberries is unlikely to present a risk to consumer health** [1] [2].

Key Conclusions for Researchers

- **Adherence to GAP is Critical:** The established MRLs and safety conclusions are predicated on the application of **bifenazate** according to the reported agricultural practices.

- **Analytical Vigilance:** The interconversion between **bifenazate** and **bifenazate**-diazene during analysis must be controlled. The reduction protocol using ascorbic acid is essential for accurate quantification of the total residue.
- **Ongoing Data Needs:** As of the latest EU peer review, some data gaps remain, particularly concerning the toxicological profile of the metabolite **bifenazate**-diazene and the environmental risk assessment for certain uses [4].

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To cite this document: Smolecule. [bifenazate good agricultural practice GAP conditions application].

Smolecule, [2026]. [Online PDF]. Available at:

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